Butyl dibromoacetate
Description
Evolution of Dibromoacetate Chemistry and its Reagents
The chemistry of dibromoacetates is intrinsically linked to the study of their parent acid, dibromoacetic acid. Initially, dibromoacetic acid garnered scientific interest as an environmental contaminant. It is formed as a disinfection byproduct when drinking water containing natural organic matter and bromide ions is treated with chlorine-based disinfectants. nih.goviarc.frnih.gov The discovery of dibromoacetic acid and other haloacetic acids in potable water spurred the development of sensitive analytical techniques, such as gas chromatography with electron capture detection and ion chromatography with mass spectrometry, to monitor its presence. nih.goviarc.frwho.int
This environmental focus evolved into toxicological and carcinogenic studies, which required the availability of pure dibromoacetic acid for research. nih.gov Consequently, methods for its deliberate synthesis were developed, moving beyond the incidental formation in water treatment. A common laboratory method involves the bromination of bromoacetic acid. nih.goviarc.fr This transition from an environmental analyte to a commercially available research chemical marks a key evolution in its chemistry. The reagents involved have thus shifted from uncontrolled precursors in water (like humic acids and bromide ions) to well-defined starting materials in a laboratory setting, enabling the synthesis of its derivatives, including esters like butyl dibromoacetate. nih.goviarc.fr
Structural Classifications within Haloacetate Esters
Haloacetate esters are a subclass of haloalkanoic acid esters, characterized by an ester functional group and one or more halogen atoms on the alpha-carbon (the carbon adjacent to the carbonyl group). They can be systematically classified based on several structural features:
Nature and Number of Halogen Atoms: This classification distinguishes between esters based on the identity of the halogen (fluoro-, chloro-, bromo-, iodo-) and the degree of halogenation. Categories include monohaloacetates (e.g., butyl bromoacetate), dihaloacetates (e.g., this compound), and trihaloacetates (e.g., trichloroacetic acid esters). nih.govnih.govwho.int
The Alcohol Moiety: The ester is named based on the alcohol used in its formation. This gives rise to a wide variety of esters, such as methyl, ethyl, butyl, and tert-butyl haloacetates, each potentially conferring different properties of solubility, reactivity, and steric hindrance. vulcanchem.comgoogle.com
This compound fits into this classification as a di-halogenated ester derived from butanol.
| Classification Criteria | Categories | Examples |
| Halogen Identity | Fluoro-, Chloro-, Bromo-, Iodo- | Fluoroacetate, Chloroacetate, Bromoacetate (B1195939) |
| Number of Halogens | Mono-, Di-, Tri- | Monochloroacetate, Dichloroacetate, Trichloroacetate |
| Alcohol Moiety | Methyl, Ethyl, Butyl, tert-Butyl | Methyl bromoacetate, Ethyl dibromoacetate, This compound , tert-Butyl bromoacetate |
Significance of this compound within the Broader Field of Organohalogen Chemistry
Organohalogen chemistry is a vast field focused on compounds containing one or more carbon-halogen bonds. habitablefuture.org The significance of this compound within this field stems from the specific reactivity conferred by its geminal dibromide structure. The carbon-bromine bond is relatively weak, making bromine a good leaving group in nucleophilic substitution reactions. acs.org
The presence of two bromine atoms on the alpha-carbon of this compound is particularly important for several reasons:
It functions as a potent alkylating agent, capable of introducing the CH(Br)-C(O)O-Butyl or C(Br)₂-C(O)O-Butyl fragment into other molecules.
The gem-dibromo arrangement allows for sequential or double substitution reactions. This provides synthetic routes to molecules that are difficult to access otherwise, such as ketones, aldehydes (after hydrolysis), or heterocyclic systems.
The electron-withdrawing nature of the two bromine atoms increases the acidity of the alpha-proton (if present after a single substitution), which can be exploited in base-mediated reactions.
In addition to the reactivity of the C-Br bonds, the ester group provides another handle for chemical transformation, such as hydrolysis back to the carboxylic acid or reduction to an alcohol. This dual functionality makes this compound and related compounds versatile building blocks for constructing complex organic molecules, contributing significantly to the synthetic toolbox of organohalogen chemistry.
Emerging Research Frontiers for this compound Derivatives
While research specifically detailing this compound derivatives is specialized, emerging frontiers can be extrapolated from the applications of structurally similar haloacetate esters. The unique reactivity of the dibromoacetyl group suggests potential in several advanced research areas.
Functional Polymers and Materials Science: Related bromo-esters are widely used as initiators in Atom Transfer Radical Polymerization (ATRP) to create well-defined polymers. apolloscientific.co.uk this compound derivatives could be explored as bifunctional initiators or cross-linking agents to produce novel polymer architectures, such as star polymers or gels with tailored properties for applications in coatings, electronics, or biomaterials.
Medicinal Chemistry and Drug Discovery: Haloacetate esters serve as key intermediates in the synthesis of pharmacologically active compounds, including enzyme inhibitors and anticancer agents. chemicalbook.comchemicalbook.com The gem-dibromo functionality of this compound offers a unique scaffold. Its derivatives could be investigated for creating novel heterocyclic compounds or as precursors to molecules with enhanced biological activity, where the two halogen sites allow for diverse molecular modifications.
Advanced Chelating Agents: Bromoacetate esters are used to alkylate amines to form powerful chelating agents, such as DOTA and its derivatives, which are essential for applications like MRI contrast agents. vulcanchem.com this compound could be used to synthesize novel ligands where the two reactive sites on a single carbon atom could lead to chelators with unique coordination geometries, stabilities, and selectivities for specific metal ions, opening new possibilities in medical imaging and coordination chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
59956-56-8 |
|---|---|
Molecular Formula |
C6H10Br2O2 |
Molecular Weight |
273.95 g/mol |
IUPAC Name |
butyl 2,2-dibromoacetate |
InChI |
InChI=1S/C6H10Br2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 |
InChI Key |
PRKVHEYASKRHKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for Butyl Dibromoacetate
Esterification Pathways for Dibromoacetic Acid and Butanol Isomers
Esterification represents the most direct approach to forming butyl dibromoacetate, involving the reaction of dibromoacetic acid with an appropriate butanol isomer. There are four such isomers: n-butanol, sec-butanol, isobutanol, and tert-butanol. The choice of isomer and the specific reaction conditions significantly influence the efficiency and outcome of the synthesis.
Direct acid-catalyzed esterification, commonly known as Fischer esterification, is a well-established method for producing esters from a carboxylic acid and an alcohol. athabascau.camasterorganicchemistry.com This reaction is an equilibrium process, catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. athabascau.camit.edu The mechanism involves protonation of the carbonyl oxygen of dibromoacetic acid, which enhances its electrophilicity, followed by nucleophilic attack from the butanol isomer. masterorganicchemistry.comsigmaaldrich.com
To drive the equilibrium toward the product, this compound, an excess of one reactant (typically the alcohol) is used, or water, a byproduct of the reaction, is removed as it forms. athabascau.casigmaaldrich.com The reactivity of the butanol isomers is affected by steric hindrance, which generally follows the order: primary (n-butanol, isobutanol) > secondary (sec-butanol) > tertiary (tert-butanol). chemguide.co.uk Consequently, synthesizing tert-butyl dibromoacetate via this method is particularly challenging due to the steric bulk of the tertiary alcohol.
Table 1: Butanol Isomers for Esterification
| Isomer | Structure | Class | Boiling Point (°C) | Reactivity Notes |
|---|---|---|---|---|
| n-Butanol | CH₃(CH₂)₃OH | Primary | 117.7 | High reactivity, less steric hindrance. iea-amf.org |
| Isobutanol | (CH₃)₂CHCH₂OH | Primary | 108 | High reactivity, similar to n-butanol. iea-amf.org |
| sec-Butanol | CH₃CH(OH)CH₂CH₃ | Secondary | 99.5 | Moderate reactivity due to increased steric hindrance. |
| tert-Butanol | (CH₃)₃COH | Tertiary | 82.4 | Low reactivity in Fischer esterification due to significant steric hindrance. chemguide.co.ukiea-amf.org |
To overcome the equilibrium limitations and slow reaction rates of Fischer esterification, particularly with sterically hindered alcohols, a more reactive derivative of dibromoacetic acid can be employed. athabascau.ca This two-step approach involves first converting dibromoacetic acid into a dibromoacetyl halide, such as dibromoacetyl chloride or dibromoacetyl bromide. lobachemie.com This conversion can be achieved using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
The resulting dibromoacetyl halide is a highly reactive acylating agent. It readily reacts with butanol isomers in a process known as alcoholysis to form the corresponding this compound. athabascau.calobachemie.com This reaction is typically rapid and irreversible, often proceeding at lower temperatures than Fischer esterification and providing higher yields, especially for secondary and tertiary butanol isomers. A base, such as pyridine (B92270) or dimethylaniline, is often added to neutralize the hydrogen halide byproduct. prepchem.com
Table 2: Two-Step Esterification via Activated Intermediates
| Step | Reactant 1 | Reactant 2 | Product | Notes |
|---|---|---|---|---|
| 1: Activation | Dibromoacetic Acid | Halogenating Agent (e.g., SOCl₂, PBr₃) | Dibromoacetyl Halide | Converts the carboxylic acid to a more reactive acyl halide. |
| 2: Esterification | Dibromoacetyl Halide | Butanol Isomer (e.g., n-butanol, tert-butanol) | This compound | An irreversible reaction, often performed in the presence of a non-nucleophilic base. prepchem.com |
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org In the context of forming this compound, PTC could be applied by reacting the sodium or potassium salt of dibromoacetic acid (dissolved in water) with a butyl halide (such as butyl bromide, dissolved in an organic solvent).
A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a phosphonium (B103445) salt, transports the dibromoacetate anion from the aqueous phase into the organic phase. wikipedia.orgheteroletters.org Once in the organic phase, the "naked" and highly reactive anion can readily undergo a nucleophilic substitution reaction with the butyl halide to yield this compound. crdeepjournal.org This method avoids the need for anhydrous conditions and can proceed under mild temperatures, offering an alternative to traditional esterification methods, particularly for Williamson-ether-type synthesis logic applied to esters. tandfonline.com
Table 3: Components of a Phase-Transfer Catalysis System
| Component | Example | Role |
|---|---|---|
| Aqueous Phase Reactant | Sodium Dibromoacetate | Source of the nucleophilic anion. |
| Organic Phase Reactant | n-Butyl Bromide | The electrophilic substrate. |
| Organic Solvent | Toluene, Dichloromethane | Dissolves the organic reactant and provides the reaction medium. crdeepjournal.org |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide | Shuttles the anion from the aqueous to the organic phase. wikipedia.orgtandfonline.com |
Halogenation Routes for Butyl Acetates
An alternative synthetic strategy begins with a butyl acetate (B1210297) isomer and introduces the two bromine atoms at the alpha-position (the carbon adjacent to the carbonyl group).
Free radical halogenation allows for the substitution of a hydrogen atom with a halogen. numberanalytics.com For the synthesis of this compound, this involves the bromination of the alpha-carbon of a butyl acetate isomer. The reaction proceeds via a radical chain mechanism consisting of initiation, propagation, and termination steps. libretexts.org
Initiation is typically achieved using ultraviolet (UV) light or a radical initiator like azobisisobutyronitrile (AIBN). A bromine source, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), is used. NBS is often preferred as it maintains a low, steady concentration of Br₂, which can favor substitution over other potential side reactions. masterorganicchemistry.com The stability of the alpha-radical intermediate, which is stabilized by the adjacent carbonyl group, directs the halogenation to this position. The reaction can be challenging to control, potentially leading to a mixture of mono- and di-brominated products. Recent advances include visible light-induced methods that generate bromine radicals for C-H functionalization, which have been shown to work with substrates like n-butyl acetate. rsc.org
Table 4: Reagents for Radical Bromination of Butyl Acetate
| Reagent Type | Example | Function |
|---|---|---|
| Substrate | n-Butyl Acetate | Starting material containing the target alpha-carbon. rsc.org |
| Bromine Source | N-Bromosuccinimide (NBS), Bromine (Br₂) | Provides the bromine atom for the substitution. masterorganicchemistry.com |
| Initiator | UV Light, AIBN, Peroxides | Generates the initial radical species to start the chain reaction. libretexts.orgmasterorganicchemistry.com |
| Solvent | Carbon Tetrachloride (CCl₄ - traditional), Acetonitrile (B52724) | Inert solvent for the reaction. |
Modern synthetic chemistry increasingly utilizes transition-metal catalysis for selective C-H bond functionalization. nih.gov While direct, transition-metal-catalyzed alpha-dibromination of simple esters is an emerging area, the principles are based on well-documented C-H activation processes. Catalysts based on metals like palladium, rhodium, or copper can coordinate to the ester, often through the carbonyl oxygen, and facilitate the cleavage of a C-H bond at the alpha-position.
This activation would create a metal-enolate or related intermediate, which could then react with an electrophilic bromine source. Although more commonly applied to arylation or amination reactions, this strategy holds potential for the controlled dihalogenation of ester substrates. nih.gov Such methods could offer higher selectivity and milder reaction conditions compared to radical processes, but their application specifically for the dibromination of butyl acetate is not yet widely established. The development of suitable ligands and reaction conditions is key to advancing this approach. researchgate.net
Mechanistic Insights into Di-α-Halogenation
The synthesis of α-halo carbonyl compounds, such as this compound, proceeds via the substitution of hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) with halogens. fiveable.me This di-α-halogenation can be catalyzed by either an acid or a base, each following a distinct mechanistic pathway. pressbooks.pub
Acid-Catalyzed Halogenation Under acidic conditions, the reaction initiates with the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. libretexts.org This is followed by tautomerization to form a nucleophilic enol intermediate. youtube.com The enol then attacks an electrophilic halogen (e.g., Br₂). libretexts.org A key characteristic of the acid-catalyzed mechanism is that the introduction of the first halogen atom deactivates the molecule toward further halogenation, making it difficult for a second halogen to be added. pressbooks.pubchemistrysteps.com The electron-withdrawing nature of the first halogen reduces the electron density of the carbonyl group, making subsequent protonation—the initial step of the mechanism—less favorable. pressbooks.pub
Base-Promoted Halogenation In a basic medium, a base abstracts an α-proton to form a highly nucleophilic enolate intermediate. chemistrysteps.comjove.com This enolate then attacks the halogen. chemistrysteps.com In stark contrast to the acid-catalyzed route, the first halogenation under basic conditions makes the remaining α-hydrogen even more acidic due to the inductive electron-withdrawing effect of the halogen. pressbooks.publibretexts.org This increased acidity accelerates subsequent deprotonation and halogenation steps, leading readily to di-halogenated and poly-halogenated products. pressbooks.pubchemistrysteps.com Therefore, base-promoted conditions are generally more effective for producing di-α-halogenated compounds like this compound. pressbooks.pub
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. The synthesis of this compound is increasingly approached through the lens of green chemistry, focusing on safer catalysts, sustainable conditions, and efficient resource use. google.comgoogle.com
Solid Superacid Catalysis in Esterification
A primary green route to this compound involves the esterification of dibromoacetic acid with butanol. Traditional homogeneous acid catalysts like sulfuric acid are effective but pose significant challenges, including reactor corrosion, environmental pollution, and difficult separation from the reaction products. mdpi.comscispace.com Solid superacid catalysts have emerged as a superior alternative. sapub.org These heterogeneous catalysts, such as sulfated zirconia (SO₄²⁻/ZrO₂) or perfluorinated sulfonic resins, offer high catalytic activity comparable to liquid superacids but are non-corrosive, environmentally friendly, and easily separable. google.commdpi.comresearchgate.net Their large surface area and strong acid sites facilitate the esterification reaction efficiently. mdpi.comgoogle.com A patented green synthesis method for a related compound, tert-butyl bromoacetate (B1195939), utilizes a perfluorinated sulfonic acid resin as a catalyst, achieving high yield and purity. google.comchemicalbook.com
Sustainable Reaction Conditions and Solvent Systems
The principles of green chemistry advocate for minimizing waste, which includes the use of safer solvents or solvent-free conditions. nih.gov The synthesis of this compound via esterification can be performed under solvent-free conditions, which simplifies the process and reduces environmental impact. Another approach involves using greener, bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) as alternatives to toxic solvents like toluene. nih.gov Furthermore, conducting reactions at ambient or mild temperatures and pressures, when feasible, contributes to a more sustainable process by reducing energy consumption. google.com For instance, a green synthesis method for tert-butyl bromoacetate using a solid superacid catalyst operates at a mild temperature range of 0–15°C under atmospheric pressure. chemicalbook.comvulcanchem.com
Optimization of Reaction Parameters and Yield Enhancement Techniques
Maximizing the yield and efficiency of this compound synthesis requires careful control and optimization of various reaction parameters.
Temperature and Pressure Effects on Synthetic Efficiency
Temperature is a critical parameter in the synthesis of this compound, particularly in esterification reactions. Increasing the reaction temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, decomposition of the product, or deactivation of the catalyst. orgsyn.org For instance, in the synthesis of related bromoacetate esters, maintaining a controlled temperature, often in a range of 0°C to 45°C, is crucial for maximizing yield and purity. vulcanchem.comchemicalbook.com One synthesis method for tert-butyl bromoacetate specifies an optimal reaction temperature of 30-45°C. chemicalbook.com Another green synthesis protocol maintains the temperature between 10°C and 15°C to achieve a high yield of 97.6%. chemicalbook.com
Pressure also plays a role, especially in esterification, which is an equilibrium-limited reaction. Conducting the reaction under reduced pressure can help shift the equilibrium toward the products by continuously removing the water byproduct, thereby enhancing the yield. chemicalbook.com Conversely, some syntheses may be performed under controlled positive pressure, for example when using a volatile reactant like isobutylene. google.com The specific pressure conditions must be optimized based on the chosen synthetic route and reactants.
Interactive Data Table: Green Synthesis of a Bromoacetate Ester
The following table summarizes data from a patented green synthesis of tert-butyl bromoacetate, a compound structurally related to this compound, highlighting key reaction parameters and outcomes. google.com
| Parameter | Value |
| Reactants | Bromoacetic acid, Isobutylene |
| Catalyst | Perfluorinated sulfonic resin (Solid Superacid) |
| Solvent | Tetrahydrofuran (B95107) (THF) |
| Temperature | 0-10 °C |
| Pressure | Atmospheric |
| Reaction Time | 5 hours |
| Yield | >95% |
| Product Purity | >99.0% |
| Catalyst Recovery | Filtration |
Stoichiometric Considerations for Precursor Reactants
The synthesis of this compound via the esterification of dibromoacetic acid with butanol is a reversible reaction. athabascau.camasterorganicchemistry.combyjus.com Consequently, the stoichiometry of the reactants is a critical factor that must be controlled to drive the reaction equilibrium towards the formation of the desired ester product.
According to Le Châtelier's Principle, increasing the concentration of one of the reactants will shift the equilibrium to favor the products. In Fischer esterification, it is common practice to use a large excess of one of the reactants, typically the alcohol, as it is often less expensive and easier to remove from the final product mixture than the carboxylic acid. athabascau.cabyjus.com
While specific research detailing the optimal stoichiometry for this compound is not prevalent, extensive studies on analogous reactions, such as the esterification of other halogenated carboxylic acids with butanol, provide valuable insights. For instance, in the esterification of monochloroacetic acid with n-butanol, an optimal molar ratio of alcohol to acid was determined to be 1.3:1. researchgate.net Research on the esterification of acetic acid with n-butanol has explored a wider range of molar ratios, demonstrating a clear trend of increased acid conversion with an increasing excess of n-butanol. researchgate.net
Table 1: Effect of Reactant Molar Ratio on Acid Conversion in the Esterification of Acetic Acid with n-Butanol
| Molar Ratio (n-Butanol : Acetic Acid) | Resulting Acid Conversion | Reference |
|---|---|---|
| 1:1 | Lower conversion, equilibrium reached faster | researchgate.net |
| 3:1 | Increased conversion from ~50% to ~80% compared to 1:1 | researchgate.net |
| 5:1 | Higher conversion | researchgate.net |
| 10:1 | Significantly enhanced conversion | researchgate.net |
This data illustrates that employing a significant excess of butanol is a key strategy for maximizing the yield of the corresponding ester. This principle is directly applicable to the synthesis of this compound, where a molar excess of butanol relative to dibromoacetic acid would be employed to push the reaction equilibrium to the right.
Influence of Additives and Co-Catalysts
The efficiency of this compound synthesis is significantly enhanced by the use of catalysts and additives. These substances can increase the reaction rate and help shift the chemical equilibrium to favor product formation.
Catalysts: The esterification reaction requires a strong acid catalyst to proceed at a practical rate. quora.comcerritos.edu The catalyst functions by protonating the carbonyl oxygen of the dibromoacetic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by butanol. byjus.comsigmaaldrich.com
Commonly used catalysts include:
Mineral Acids: Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditional and effective catalysts. quora.comsigmaaldrich.com
Lewis Acids: Boron trifluoride (BF₃), often used as a solution in butanol (BF₃-butanol), is a highly effective reagent for preparing n-butyl esters. sigmaaldrich.comsigmaaldrich.com
Sulfonic Acids: p-Toluenesulfonic acid is another common choice. researchgate.net
Heterogeneous Catalysts: To simplify purification, solid acid catalysts are often employed. These can be easily removed from the reaction mixture by filtration. Examples include acidic ion-exchange resins like Amberlyst-15 and heteropoly acids such as tungstophosphoric acid supported on materials like SBA-15 silica. researchgate.netresearchgate.net
Methods for water removal include:
Azeotropic Distillation: Using a Dean-Stark apparatus to physically remove the water-alcohol azeotrope as it forms. quora.com
Chemical Water Scavengers: These are additives that react with water and remove it from the system. A common example is 2,2-dimethoxypropane, which reacts with water to form acetone (B3395972) and methanol (B129727), neither of which interferes with the primary reaction. sigmaaldrich.comsigmaaldrich.com Anhydrous sulfuric acid can also act as a dehydrating agent in addition to its catalytic role. sigmaaldrich.comsigmaaldrich.com
Table 2: Summary of Common Catalysts and Additives in Haloacid Esterification
| Type | Example(s) | Function | Reference |
|---|---|---|---|
| Catalyst | Sulfuric Acid (H₂SO₄) | Homogeneous acid catalyst; also a dehydrating agent | quora.comsigmaaldrich.com |
| Boron Trifluoride (BF₃) | Homogeneous Lewis acid catalyst | sigmaaldrich.comsigmaaldrich.com | |
| p-Toluenesulfonic acid | Homogeneous acid catalyst | researchgate.net | |
| Supported Heteropoly Acids / Ion-Exchange Resins | Heterogeneous acid catalyst for easier separation | researchgate.netresearchgate.net | |
| Additive | Dean-Stark Apparatus | Physical removal of water by azeotropic distillation | quora.com |
| 2,2-Dimethoxypropane | Chemical scavenger for water removal | sigmaaldrich.comsigmaaldrich.com |
The selection of an appropriate catalyst and the method for water removal are crucial decisions in designing an efficient synthesis for this compound, directly impacting reaction time, temperature, and ultimate yield.
Reactivity and Reaction Mechanisms of Butyl Dibromoacetate
Nucleophilic Substitution Reactions at the α-Carbon
The α-carbon in Butyl dibromoacetate is electrophilic, rendered so by the inductive effect of the two bromine atoms and the adjacent carbonyl group. This electronic characteristic makes it susceptible to attack by nucleophiles.
The two bromide atoms on the α-carbon are effective leaving groups, allowing for sequential or double displacement through nucleophilic substitution. The reaction pathway is highly dependent on the nature and strength of the nucleophile.
With strong, non-nucleophilic bases such as certain lithium reagents (e.g., butyllithium), α,α-dibromo esters undergo a double lithium-halogen exchange. This process does not result in a simple substitution product but rather generates a highly reactive ynolate intermediate, which can then be used in subsequent carbon-carbon bond-forming reactions. akjournals.comresearchgate.net This specific transformation highlights a unique reactivity pathway for this class of compounds. akjournals.com
For more conventional nucleophilic substitution, reagents like amines, thiols, and alkoxides are expected to displace the bromide ligands. The reaction can proceed in a stepwise manner, where the first substitution yields a mono-bromo, mono-substituted product. This intermediate can then potentially undergo a second substitution, depending on the reaction conditions and the reactivity of the intermediate.
The stereochemistry of nucleophilic substitution at the α-carbon of this compound is complex. In a classic bimolecular nucleophilic substitution (SN2) mechanism, the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack), leading to an inversion of the stereochemical configuration at the reaction center. libretexts.orgmatanginicollege.ac.in
However, the presence of a hydrogen atom on the α-carbon, which is acidified by two bromine atoms and the ester carbonyl, introduces an alternative pathway. Under basic conditions, deprotonation of this α-hydrogen can occur, leading to the formation of a planar enolate intermediate. libretexts.orglibretexts.org If the nucleophile then attacks this achiral intermediate, any pre-existing chirality is lost, and if a new stereocenter is formed, the result is a racemic mixture of products. libretexts.org Therefore, the stereochemical outcome—inversion versus racemization—is highly dependent on the reaction conditions, particularly the basicity of the nucleophile and the solvent system employed.
Nucleophilic substitution reactions at a saturated carbon, such as the α-carbon in this compound, that proceed via a concerted, one-step mechanism are classified as SN2 reactions. libretexts.org The rate of these reactions is dependent on the concentration of both the substrate (this compound) and the nucleophile, exhibiting second-order kinetics. libretexts.orgvanderbilt.edu The general rate law is expressed as:
Rate = k[R-X][Nu]
Where [R-X] is the concentration of the alkyl halide and [Nu] is the concentration of the nucleophile. vanderbilt.edu
While specific kinetic data for this compound are not extensively documented in the literature, data for the closely related compound, Ethyl dibromoacetate, has been modeled. These values provide insight into the expected reactivity.
| Parameter | Value | Source |
|---|---|---|
| Log k (Base Hydrolysis) | -3.3 to -2.7 | epa.gov |
| Log k (Acid Hydrolysis) | -5.0 to -4.6 | epa.gov |
Table notes: Data represents calculated log hydrolysis rate constants for Ethyl dibromoacetate, a close structural analogue to this compound. The values indicate the relative rates under basic and acidic conditions.
Reactions Involving the Ester Functionality
The ester group of this compound is also a reactive site, primarily susceptible to nucleophilic acyl substitution reactions such as transesterification and hydrolysis.
Transesterification is a process in which the alkoxy group (-OBu) of the ester is exchanged with another alkoxy group from an alcohol. The reaction can be catalyzed by either an acid or a base. psu.eduresearchgate.net
Acid-Catalyzed Mechanism : The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A molecule of a new alcohol (R'-OH) then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After proton transfers, the original butyl alcohol molecule is eliminated, and deprotonation of the carbonyl yields the new ester.
Base-Catalyzed Mechanism : A strong base, typically the alkoxide corresponding to the new alcohol (R'-O⁻), directly attacks the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, eliminating the original butoxide leaving group to form the new ester. psu.edu
This reaction is typically an equilibrium process, and can be driven to completion by using a large excess of the new alcohol or by removing one of the products as it forms. psu.edu
Hydrolysis of this compound involves the cleavage of the molecule by reaction with water. This can occur at two sites: hydrolysis of the ester linkage or reaction at the gem-dibromo carbon center.
The hydrolysis of geminal dihalides typically proceeds via an initial nucleophilic substitution, where a water molecule or hydroxide (B78521) ion displaces one of the bromide ions to form a gem-halohydrin intermediate (a compound with a halogen and a hydroxyl group on the same carbon). This intermediate is generally unstable and rapidly eliminates hydrogen bromide to form a carbonyl group. wikipedia.org In the case of this compound, this would yield Butyl 2-oxoacetate (butyl glyoxylate).
Simultaneously, the ester functional group itself can undergo hydrolysis to yield dibromoacetic acid and butanol. This reaction follows well-established mechanisms for ester hydrolysis: epa.govyoutube.com
Acid-Catalyzed Hydrolysis : Involves the protonation of the carbonyl oxygen followed by the nucleophilic attack of water. youtube.com
Base-Catalyzed (Saponification) : Involves the attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and butanol. This process is generally irreversible because the final deprotonation of the carboxylic acid drives the reaction forward. epa.gov
The kinetics of ester hydrolysis are typically second-order under basic conditions (first-order in ester and first-order in hydroxide) and can follow pseudo-first-order kinetics if the hydroxide is in large excess. chemrxiv.org The rate is influenced by the electronic nature of the substituents. The electron-withdrawing bromine atoms at the α-position increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by hydroxide.
| Compound | Condition | Log khydrolysis (s-1) | Source |
|---|---|---|---|
| Ethyl dibromoacetate | Base-Catalyzed | -2.7 | epa.gov |
| Ethyl dibromoacetate | Acid-Catalyzed | -5.0 | epa.gov |
Table notes: The table shows estimated hydrolysis rate constants for Ethyl dibromoacetate, indicating that base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis for this class of compounds.
Amidation and Other Ester Derivatization Reactions
The ester moiety of this compound can undergo several derivatization reactions, including amidation and transesterification. These transformations allow for the introduction of the dibromoacetyl group into a variety of molecular scaffolds.
Amidation: The reaction of this compound with primary or secondary amines can, in principle, yield the corresponding N-substituted 2,2-dibromoacetamides. This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the butoxy group. However, a significant competing reaction is the N-alkylation of the amine, where the nucleophilic amine attacks the electrophilic carbon bearing the bromine atoms. The outcome of the reaction is often dependent on the reaction conditions and the nature of the amine. For less sterically hindered primary amines, N-alkylation is often the faster and predominant pathway when reacting with α-halo esters acs.org. To favor amidation, one might need to start with bromoacetyl halides, which are more reactive towards amide formation acs.org. Another approach involves the use of catalysts, such as sodium alkoxides, which can promote the amidation of esters with amines scispace.com.
Transesterification: this compound can undergo transesterification in the presence of an alcohol and a suitable catalyst, which can be either an acid or a base d-nb.info. This equilibrium process involves the exchange of the butyl group of the ester with the alkyl group of the reacting alcohol. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst like sulfuric acid would lead to the formation of methyl dibromoacetate and butanol. The reaction is driven to completion by using a large excess of the reactant alcohol or by removing one of the products, typically the lower-boiling alcohol, from the reaction mixture d-nb.info.
Hydrolysis: Under acidic or basic conditions, the ester group of this compound can be hydrolyzed to yield dibromoacetic acid and butanol rsc.org. Basic hydrolysis, or saponification, is an irreversible process that yields the salt of the carboxylic acid, while acidic hydrolysis is a reversible reaction rsc.org.
Enolate Chemistry and Carbon-Carbon Bond Formation
The presence of two bromine atoms on the α-carbon significantly influences the acidity of the methine proton, facilitating the formation of an enolate or enolate equivalent. This reactivity is central to the use of this compound in carbon-carbon bond-forming reactions.
Generation of this compound Enolates
The generation of an enolate from this compound can be achieved by using a strong, non-nucleophilic base. Bases like lithium diisopropylamide (LDA) are commonly used to deprotonate carbonyl compounds at the α-position to quantitatively form lithium enolates pressbooks.pubscienceinfo.com. The reaction is typically carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions pressbooks.pub. The resulting lithium enolate of this compound is a potent nucleophile that can be used in various subsequent reactions.
Alternatively, metal enolates can be generated under different conditions. For instance, the reaction of tert-butyl dibromoacetate with a trialkylmanganate has been shown to produce an alkylated manganese enolate, which can then participate in further reactions nagoya-u.ac.jp. It is plausible that this compound could react similarly.
Reformatsky-Type Reactions Utilizing this compound
The Reformatsky reaction is a classic method for forming β-hydroxy esters by reacting an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc wikipedia.orgwikipedia.org. This compound is a suitable substrate for this reaction. The process involves the oxidative insertion of zinc into the carbon-bromine bond to form an organozinc intermediate, often referred to as a Reformatsky enolate or a zinc enolate wikipedia.orgwikipedia.org. This enolate is less basic than lithium or sodium enolates, allowing it to react selectively with the carbonyl group of an aldehyde or ketone.
The general mechanism proceeds as follows:
Formation of the organozinc reagent (Reformatsky enolate).
Nucleophilic addition of the enolate to the carbonyl carbon of the aldehyde or ketone.
Acidic workup to protonate the resulting alkoxide and yield the β-hydroxy ester.
While many examples in the literature utilize ethyl bromoacetate (B1195939) or tert-butyl bromoacetate acs.orgbeilstein-journals.orgthieme-connect.com, the principles are directly applicable to this compound. The reaction with an aldehyde would produce a butyl 3-alkyl-2,2-dibromo-3-hydroxypropanoate. The use of alternative metals like indium has also been shown to promote Reformatsky-type reactions under mild, sonochemical conditions scispace.com.
Aldol-Type Condensations and Related Transformations
Once the enolate of this compound is generated using a strong base like LDA, it can participate in aldol-type condensation reactions with aldehydes or ketones libretexts.orguobabylon.edu.iq. The enolate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the reaction partner.
The reaction sequence is:
Deprotonation of this compound with a strong base to form the enolate.
Addition of the enolate to an aldehyde or ketone to form a lithium alkoxide intermediate.
Quenching the reaction with a proton source (e.g., water or dilute acid) to yield the β-hydroxy-α,α-dibromo ester.
This reaction is a powerful tool for constructing complex molecules with a high density of functional groups. Unlike the Reformatsky reaction, which generates the enolate in situ in the presence of the carbonyl compound, this stepwise approach allows for the pre-formation of the enolate before the electrophile is introduced.
Alkylation of Diverse Substrates with this compound
This compound can serve as an alkylating agent, introducing the –CH(Br)COOBu or –C(Br)₂COOBu moiety onto various nucleophilic substrates. The presence of two electron-withdrawing bromine atoms and the ester group makes the α-carbon an electrophilic center susceptible to nucleophilic attack, although the primary mode of alkylation involves substitution of the bromine atoms.
This compound can alkylate a range of nucleophiles, including:
Amines: As mentioned in section 3.2.3, amines can be N-alkylated by bromoacetates. The reaction of cyclen (1,4,7,10-tetraazacyclododecane) with tert-butyl bromoacetate is a known method for producing functionalized chelating agents researchgate.net.
Phenols: Phenoxides can be O-alkylated. For example, p-tert-butylcalix arene reacts with t-butyl bromoacetate to form ester-substituted calixarenes researchgate.net.
Enolates: Carbon nucleophiles, such as pre-formed enolates of other carbonyl compounds, can be alkylated, leading to the formation of new carbon-carbon bonds and highly functionalized products nih.govnumberanalytics.com.
The table below summarizes some examples of alkylation reactions using bromoacetate derivatives.
| Nucleophile | Bromoacetate Derivative | Product Type | Ref. |
| Triamine | tert-Butyl bromoacetate | N-alkylated triamine | researchgate.net |
| Cyclen | tert-Butyl bromoacetate | Tris N-alkylated cyclen | researchgate.net |
| p-tert-Butylcalix arene | t-Butyl bromoacetate | O-alkylated calixarene | researchgate.net |
| Oxindole | Ethyl bromide/Benzyl bromide | C3-alkylated oxindole | nih.gov |
Radical Reactions Initiated by this compound
The carbon-bromine bonds in this compound can undergo homolytic cleavage under radical conditions, making it a useful precursor for generating carbon-centered radicals.
A significant application of α,α-dihaloacetates is in Atom Transfer Radical Polymerization (ATRP). Ethyl α,α-dibromoacetate has been confirmed to act as an efficient difunctional initiator for the ATRP of monomers like n-butyl acrylate (B77674) researchgate.netjlu.edu.cn. In this process, a transition metal complex (e.g., CuBr/2,2′-bipyridine) reversibly abstracts a bromine atom from the initiator, generating a carbon-centered radical that initiates polymerization. The "living"/controlled nature of ATRP allows for the synthesis of polymers with well-defined molecular weights and low dispersity researchgate.net. Given the structural similarity, this compound is expected to behave as a competent difunctional initiator as well, enabling the synthesis of ABA triblock copolymers jlu.edu.cn.
Furthermore, radicals generated from bromoacetates can participate in Giese-type addition reactions to electron-rich alkenes rsc.org. For instance, the radical generated from tert-butyl bromoacetate can be trapped by bicyclo[1.1.0]butanes in photocatalyzed reactions, leading to complex cyclobutane (B1203170) structures d-nb.info. These radical processes open up avenues for synthesizing complex molecular architectures that are not easily accessible through ionic pathways.
The table below details research findings on radical reactions involving dibromoacetate initiators.
| Monomer/Substrate | Initiator | Catalyst/Conditions | Outcome | Ref. |
| n-Butyl acrylate | Ethyl α,α-dibromoacetate | CuBr/2,2′-bipyridine | Difunctional initiation of ATRP | researchgate.net |
| Styrene / Methyl methacrylate | Poly(n-butyl acrylate) macroinitiator from Ethyl α,α-dibromoacetate | CuBr/2,2′-bipyridine | ABA triblock copolymers | jlu.edu.cn |
| Bicyclo[1.1.0]butane | tert-Butyl bromoacetate | Photosensitizer | Divergent cyclization products | d-nb.info |
Atom Transfer Radical Polymerization (ATRP) Initiation
This compound is an effective initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. cmu.educmu.edumdpi.com The carbon-bromine bonds in this compound can be homolytically cleaved in the presence of a transition metal catalyst, typically a copper(I) complex, to generate a radical species that initiates polymerization.
The key to ATRP is the establishment of a dynamic equilibrium between active propagating radicals and dormant halogen-terminated polymer chains. cmu.edu this compound, being a dibromo-compound, can act as a difunctional initiator, leading to the growth of polymer chains in two directions. researchgate.net This is particularly useful for the synthesis of ABA triblock copolymers. researchgate.net For instance, ethyl α,α-dibromoacetate has been successfully used as a difunctional initiator for the ATRP of n-butyl acrylate, resulting in polymers with controlled molecular weights. researchgate.net The process involves the reversible activation of the dormant species by a copper(I) complex, which is oxidized to a copper(II) species upon abstraction of a bromine atom. cmu.edu
The efficiency of initiation is a critical factor in ATRP. Alkyl halides like this compound are common choices for initiators. sigmaaldrich.com The rate of polymerization can be influenced by various factors, including the nature of the monomer, the catalyst system, and the initiator used. sigmaaldrich.com Techniques such as Initiators for Continuous Activator Regeneration (ICAR) ATRP have been developed to reduce the amount of copper catalyst required, making the process more environmentally friendly. sigmaaldrich.com
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| Role | Difunctional Initiator | Allows for the synthesis of ABA triblock copolymers and polymers with controlled architecture. | researchgate.net |
| Mechanism | Reversible homolytic cleavage of C-Br bonds by a transition metal catalyst (e.g., Cu(I)). | Enables controlled polymerization with low polydispersity. | cmu.educmu.edu |
| Application | Polymerization of various monomers, such as acrylates. | Versatile for creating a wide range of polymeric materials. | researchgate.netsigmaaldrich.com |
Photoredox Catalysis and Radical Generation
Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals from alkyl halides under mild conditions. princeton.eduacs.org this compound is a suitable substrate for such transformations. The process involves a photocatalyst, which, upon excitation by visible light, can engage in a single-electron transfer (SET) event with the substrate. sigmaaldrich.com
In a typical reductive quenching cycle, the photoexcited catalyst is reduced by a sacrificial electron donor. The resulting highly reducing species can then transfer an electron to the this compound, leading to the cleavage of a carbon-bromine bond and the formation of a butyl bromoacetate radical. This radical can then participate in various downstream reactions.
Alternatively, in an oxidative quenching cycle, the excited photocatalyst can directly oxidize a substrate or be oxidized by an acceptor. For a substrate like this compound, a reductive process is more common. The feasibility of the electron transfer is determined by the redox potentials of the photocatalyst and the substrate. sigmaaldrich.com
A notable application is the photoredox-catalyzed carbobromination of unactivated alkenes with α-bromocarbonyls, including α-dibromoacetate. nih.gov In this reaction, a radical is generated from the dibromoacetate, which then adds to an alkene. The resulting radical can then be trapped by a bromine source. Mechanistic studies suggest that this can proceed via a radical-addition radical-pairing (RARP) pathway. nih.gov
| Reaction Type | Mechanism | Key Intermediates | Example Application | Reference |
|---|---|---|---|---|
| Carbobromination of Alkenes | Radical addition-radical pairing (RARP) pathway initiated by photoredox catalysis. | Butyl bromoacetate radical | Synthesis of functionalized bromo-compounds from unactivated alkenes. | nih.gov |
| Radical Generation | Single-electron transfer (SET) from an excited photocatalyst to this compound. | Butyl bromoacetate radical | General method for initiating radical reactions under mild conditions. | princeton.edusigmaaldrich.com |
Intermolecular and Intramolecular Radical Cyclizations
Radicals generated from this compound and its derivatives can participate in both intermolecular and intramolecular cyclization reactions, providing access to a variety of cyclic structures. These reactions are powerful tools for the construction of five- and six-membered rings. princeton.edu
In an intramolecular radical cyclization, the radical center within a molecule adds to an unsaturated functional group, such as an alkene or alkyne, within the same molecule. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules. For instance, a derivative of tert-butyl bromoacetate has been used in a reductive decarboxylative cyclization/radical-polar crossover/C-acylation cascade to construct a tetrahydrofuran ring. nih.gov
Intermolecular radical cyclizations involve the addition of a radical generated from one molecule to an unsaturated bond in another molecule. These reactions can be used to build complex molecular scaffolds. For example, radicals generated from alkyl halides can add to alkenes, followed by a subsequent cyclization step.
The generation of the initial radical from a this compound precursor can be achieved through various methods, including the use of tin hydrides, although greener alternatives are now preferred, or through photoredox catalysis as described previously. thieme-connect.comresearchgate.netscielo.org.mx
Participation in Pericyclic and Cascade Reactions
This compound's reactivity extends to its participation in more complex transformations such as pericyclic and cascade reactions, enabling the efficient synthesis of intricate molecular architectures from simple starting materials.
Electrocyclic Reactions Involving Dibromoacetates
Electrocyclic reactions are a class of pericyclic reactions characterized by the formation or cleavage of a sigma bond at the termini of a conjugated π-system in a concerted manner. oxfordsciencetrove.comutexas.edu While specific examples involving this compound are not extensively documented, the reactivity of related α,α'-dihalo ketones suggests potential pathways. For example, α,α′-dibromodibenzylideneacetone undergoes complex rearrangements, some of which may involve electrocyclic steps. rsc.org The presence of the ester group in this compound could influence the electronic nature of any transient conjugated systems, thereby affecting the feasibility and stereochemical outcome of potential electrocyclic reactions.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. organic-chemistry.orgtcichemicals.com This approach offers significant advantages in terms of atom economy and step economy. nih.gov
While direct examples of MCRs with this compound are not prevalent in the literature, the reactivity of similar bromoacetates suggests its potential as a component. For instance, tert-butyl 2-bromoacetate has been used in a domino reaction involving a Michael addition and a subsequent cyclopropanation, which can be considered a type of multi-component sequence. rsc.org In such a reaction, the bromoacetate can act as an electrophile. Another example involves the use of ethyl bromoacetate in a three-component domino reaction for the synthesis of indolizines and related heterocycles. researchgate.net Given these precedents, it is conceivable that this compound could be employed in the design of novel MCRs.
Domino and Tandem Reaction Sequences
Domino, or cascade, reactions are processes involving two or more consecutive reactions where the subsequent transformations occur on the functionality generated in the previous step, without the need for isolating intermediates. wikipedia.org This strategy allows for a significant increase in molecular complexity in a single operation.
This compound can be a valuable participant in such sequences. The generation of a radical from this compound can initiate a cascade of events. For example, an initial intermolecular radical addition to an unsaturated system could be followed by an intramolecular cyclization. beilstein-journals.org
Applications of this compound in Advanced Organic Synthesis
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available information on the applications of This compound in the specific areas of advanced organic synthesis as outlined in the requested article structure. Searches for the use of this compound as a building block in the synthesis of functionalized butyl acetates, peptoids, oligoglycine architectures, nucleoside analogs, macrocyclic ligands such as DOTA derivatives and calixarenes, or as a difunctional initiator in polymer chemistry for the preparation of block copolymers did not yield any relevant research findings or data.
The applications detailed in the provided outline are extensively documented for a structurally similar compound, tert-butyl bromoacetate. However, adhering to the strict instruction to focus solely on This compound , no content can be generated for the requested sections and subsections.
Therefore, this article cannot be produced as the foundational information regarding the use of This compound in these specific advanced organic synthesis applications is not present in the current body of scientific literature.
Applications of Butyl Dibromoacetate in Advanced Organic Synthesis
In Polymer Chemistry as a Difunctional Initiator
Synthesis of End-Functionalized Polymers
Butyl dibromoacetate serves as a valuable initiator in controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), to produce well-defined polymers with specific end-group functionalities. The precise control over the polymer chain's terminus is a significant advantage of these methods, allowing for the synthesis of materials with advanced properties.
In ATRP, the process is initiated from an alkyl halide, and this compound, with its two bromine atoms, can act as a difunctional initiator. This allows for the growth of polymer chains from both sides of the initiator molecule, leading to polymers with a halogen atom at each end. These terminal halogens can then be further modified through various chemical reactions, enabling the introduction of a wide range of functional groups.
The use of functional initiators is a primary strategy for incorporating specific functionalities at the α-chain terminus of a polymer. By carefully selecting the initiator, groups such as vinyl, hydroxyl, epoxide, and cyano can be introduced at one end of the polymer chain. cmu.edu The other end, the ω-terminus, retains the halogen atom from the initiator, which can be subsequently transformed. cmu.edu This versatility makes this compound a useful tool for creating telechelic polymers, which are polymers with functional groups at both ends of the chain.
For instance, the halogen end groups can be removed in a one-pot process or converted to other functionalities through nucleophilic substitution or electrophilic addition reactions. cmu.edu Furthermore, radical addition reactions can be employed to introduce allyl end groups or to cap the polymer chain. cmu.edu The ability to precisely control the end-group functionality is crucial for applications such as the formation of bioconjugates, surface modification, and the synthesis of polymers with diverse topologies like block copolymers. rsc.org
The effectiveness of ATRP in producing well-defined polymers is dependent on several factors, including the choice of catalyst, ligand, solvent, and initiator. For example, the polymerization of n-butyl acrylate (B77674) has been successfully controlled using a CuBr/N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) catalyst system with an alkyl bromide initiator. banglajol.inforesearchgate.net The resulting polymers exhibit predetermined molecular weights and low polydispersity, indicating a well-controlled polymerization process. researchgate.netcmu.edu
| Polymerization Technique | Role of this compound | Resulting Polymer Structure | Potential Applications |
| Atom Transfer Radical Polymerization (ATRP) | Difunctional Initiator | Linear polymer with terminal bromine atoms | Bioconjugates, surface modification, block copolymers |
Reagent for Specific Functional Group Introduction
This compound is a versatile reagent for introducing specific functional groups into organic molecules. Its reactivity is centered around the two bromine atoms attached to the α-carbon, making it a valuable tool for α,α-dibromoester functionalization and the formation of carbonyl-containing compounds.
α,α-Dibromoester Functionalization
The term "functional group" in organic chemistry refers to a specific arrangement of atoms or bonds within a molecule that is responsible for its characteristic chemical reactions. libretexts.org The α,α-dibromoester moiety in this compound is a prime example of such a functional group, enabling a variety of chemical transformations.
This functional group can be introduced into other molecules through alkylation reactions. For example, tert-butyl bromoacetate (B1195939), a related compound, is used as an alkylating agent to introduce a tert-butyl ester group. chemicalbook.com Similarly, this compound can be used to introduce the dibromoester functionality, which can then serve as a precursor for further synthetic modifications.
The introduction of this functional group can significantly alter the physical and chemical properties of a molecule, a process known as "functionalization". pressbooks.pub This strategy is widely employed in the synthesis of complex organic molecules and materials.
Formation of Carbonyl-Containing Compounds via Dehalogenation
A significant application of geminal dihalides, such as this compound, is their conversion to carbonyl compounds through dehalogenation. This transformation typically involves hydrolysis, where the dihalide is treated with water or a hydroxide (B78521) ion. wikipedia.org
The reaction proceeds through a nucleophilic substitution mechanism, where the halide ions are replaced by hydroxyl groups. stackexchange.com This initially forms an unstable geminal diol, which readily eliminates a molecule of water to yield a carbonyl compound. quora.comquora.com
If the geminal dihalide is at a terminal position (a primary halide), the product of hydrolysis is an aldehyde. wikipedia.orgquora.com Conversely, if the dihalide is on a secondary carbon, a ketone is formed. wikipedia.orgquora.com This reaction provides a direct route to aldehydes and ketones from readily available starting materials.
The general transformation can be summarized as follows:
Primary gem-dihalide + H₂O/OH⁻ → Aldehyde + 2 HX
Secondary gem-dihalide + H₂O/OH⁻ → Ketone + 2 HX
This method is a valuable tool in organic synthesis for the preparation of a wide range of carbonyl-containing compounds.
Synthetic Utility in Heterocyclic Chemistry
This compound and related α-haloesters are valuable reagents in the synthesis of various heterocyclic compounds. These five- or six-membered rings containing at least one heteroatom are prevalent in natural products and pharmaceuticals.
Formation of Pyrrolo[1,2-b]wikipedia.orgquora.comquora.comtriazine Derivatives
The pyrrolo[2,1-f] wikipedia.orgquora.comquora.comtriazine scaffold is a significant heterocyclic system found in several kinase inhibitors and nucleoside drugs. nih.gov Various synthetic strategies have been developed to construct this fused ring system.
In the synthesis of related pyrrolo[1,2-a] wikipedia.orgstackexchange.comyoutube.comtriazine-2,4(1H,3H)-diones, ethyl bromopyruvate, an α-bromo-α-ketoester, reacts with 1,3,5-triazine-2,4(1H,3H)-diones to form the fused pyrrole ring. rsc.org This reaction highlights the utility of α-halo carbonyl compounds in constructing such heterocyclic systems. While not a direct application of this compound, it demonstrates the reactivity pattern of similar α-haloesters in the formation of fused nitrogen-containing heterocycles.
Research has shown that derivatives of pyrazolo[5,1-c] wikipedia.orgquora.comquora.comtriazine can be synthesized and their structures can be influenced by the presence and position of bromine atoms. nih.gov
Synthesis of Other Fused Heterocyclic Systems
The synthesis of fused heterocyclic systems is an important area of organic chemistry, with applications in drug discovery and materials science. core.ac.ukrsc.org Various methods have been developed for the construction of these complex molecules.
For example, the Mallory photoreaction of arylthienylethenes is used to synthesize thieno-annelated polycyclic aromatic compounds. rsc.org While this specific reaction does not involve this compound, it illustrates the diversity of synthetic approaches to fused heterocycles.
Advanced Spectroscopic and Structural Characterization of Butyl Dibromoacetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For butyl dibromoacetate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete structural assignment.
¹H NMR Chemical Shift Analysis of Alkyl and α-Protons
In the ¹H NMR spectrum of n-butyl dibromoacetate, the protons of the butyl chain and the single proton on the α-carbon (the carbon bearing the two bromine atoms) give rise to distinct signals.
The α-proton (CHBr₂) is significantly deshielded by the two electronegative bromine atoms, causing its signal to appear far downfield. Based on data for analogous compounds like ethyl dibromoacetate, where the α-proton appears around 5.8-6.0 ppm, the chemical shift for the α-proton in this compound is expected in a similar range.
The protons of the n-butyl group will exhibit a characteristic pattern:
O-CH₂ (H-a'): The methylene (B1212753) group directly attached to the ester oxygen is deshielded and is expected to appear as a triplet around 4.2-4.3 ppm.
-CH₂- (H-b'): The subsequent methylene group will resonate further upfield, typically as a sextet (or multiplet) in the range of 1.6-1.8 ppm.
-CH₂- (H-c'): This methylene group will be found further upfield, appearing as a sextet (or multiplet) around 1.3-1.5 ppm.
-CH₃ (H-d'): The terminal methyl group protons are the most shielded and will appear as a triplet at approximately 0.9-1.0 ppm.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| α-H | ~5.90 | Singlet (s) | N/A |
| O-CH₂-CH₂-CH₂-CH₃ (a') | ~4.25 | Triplet (t) | ~6.7 |
| O-CH₂-CH₂-CH₂-CH₃ (b') | ~1.70 | Quintet (quin) | ~7.0 |
| O-CH₂-CH₂-CH₂-CH₃ (c') | ~1.45 | Sextet (sxt) | ~7.4 |
| O-CH₂-CH₂-CH₂-CH₃ (d') | ~0.95 | Triplet (t) | ~7.4 |
¹³C NMR Chemical Shift and Multiplicity Analysis of Carbons
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Carbonyl Carbon (C=O): The ester carbonyl carbon is typically found in the range of 165-175 ppm. For this compound, this is predicted to be around 166 ppm.
α-Carbon (CHBr₂): The carbon atom bonded to two bromine atoms is significantly shifted downfield due to the strong electron-withdrawing effect of the halogens. Its resonance is expected in the region of 35-45 ppm.
Butyl Group Carbons: The carbons of the n-butyl chain will have distinct chemical shifts. The O-CH₂ carbon is the most deshielded of the alkyl chain, appearing around 65-70 ppm. The other methylene carbons will appear progressively upfield, and the terminal methyl carbon will be the most shielded.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~166.0 |
| α-C | ~38.5 |
| CH₂-O (a') | ~67.5 |
| -CH₂-CH₂-O (b') | ~30.5 |
| -CH₂-CH₃ (c') | ~19.0 |
| -CH₃ (d') | ~13.6 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons in the butyl chain. Cross-peaks would be expected between H-a' and H-b', H-b' and H-c', and H-c' and H-d'. The α-proton (CHBr₂) would not show any COSY correlations as it has no adjacent protons, confirming its isolated nature.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show cross-peaks connecting the α-H to the α-C, H-a' to C-a', H-b' to C-b', H-c' to C-c', and H-d' to C-d'. The carbonyl carbon, being a quaternary carbon, would not show a signal in a standard HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments. Key expected correlations for this compound include:
The α-proton (CHBr₂) showing a correlation to the carbonyl carbon (C=O).
The O-CH₂ protons (H-a') showing correlations to the carbonyl carbon (C=O) and the adjacent methylene carbon (C-b').
The methyl protons (H-d') showing a correlation to the adjacent methylene carbon (C-c').
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic Carbonyl Stretching Frequencies
The most prominent feature in the IR spectrum of an ester is the strong absorption band due to the carbonyl (C=O) group stretch. For saturated aliphatic esters, this band typically appears in the range of 1750-1735 cm⁻¹. The presence of α-halogen atoms, such as the two bromine atoms in this compound, causes a shift of the carbonyl stretching frequency to a higher wavenumber due to the inductive effect. Therefore, the C=O stretch for this compound is expected to be in the region of 1770-1750 cm⁻¹.
Halogen-Carbon Bond Vibrations
The stretching vibrations of the carbon-bromine (C-Br) bonds are also characteristic. These absorptions are typically found in the fingerprint region of the IR spectrum, at lower frequencies. For alkyl bromides, the C-Br stretching vibration usually occurs in the range of 650-550 cm⁻¹. The presence of two bromine atoms on the same carbon in this compound would likely result in strong absorptions within this region.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H (Alkyl) Stretching | 2960-2870 | Medium-Strong |
| C=O (Ester) Stretching | 1770-1750 | Strong |
| C-O (Ester) Stretching | 1250-1100 | Strong |
| C-Br Stretching | 650-550 | Medium-Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
There are no published experimental studies detailing the high-resolution mass spectrometry of this compound. HRMS would be the definitive method to confirm its elemental composition by providing a highly accurate mass measurement.
Theoretical Exact Mass of this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
|---|---|---|
| C₆H₁₀Br₂O₂ | ⁷⁹Br, ¹²C, ¹H, ¹⁶O | 271.9047 |
| ⁷⁹Br, ⁸¹Br, ¹²C, ¹H, ¹⁶O | 273.9027 | |
| ⁸¹Br, ¹²C, ¹H, ¹⁶O | 275.9006 |
This table represents theoretical values, as experimental HRMS data is not available in the searched literature.
Fragmentation Pathways and Structural Deductions
A detailed, experimentally verified fragmentation pathway for this compound is not documented in the searched scientific literature. For a typical ester, fragmentation in mass spectrometry (like GC-MS) often involves cleavage at the C-O bond of the ester, loss of the alkoxy group, and fragmentation of the alkyl chain. For this compound, one would anticipate characteristic isotopic patterns due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio).
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. acs.org This technique is essential for determining bond lengths, bond angles, and understanding intermolecular interactions that dictate crystal packing. sielc.com
No published studies on the single-crystal X-ray diffraction of this compound were found. Therefore, experimental data regarding its crystal structure, molecular geometry, and intermolecular interactions are not available.
Crystal Packing and Intermolecular Interactions
Information on the crystal packing and intermolecular interactions for this compound is not available as no crystallographic studies have been published. Such a study would reveal how the molecules arrange in the solid state, likely influenced by van der Waals forces and potential weak halogen or hydrogen bonds.
Bond Lengths, Bond Angles, and Dihedral Angles
Experimental data for the bond lengths, bond angles, and dihedral angles of this compound are not available from X-ray crystallography.
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for separating components in a mixture and assessing the purity of a compound. This compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC).
A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. This method is suitable for determining purity and can be scaled for preparative separation to isolate impurities. For applications requiring detection by mass spectrometry (LC-MS), the mobile phase can be adapted for compatibility.
HPLC Analysis Method for this compound
| Parameter | Description | Source |
|---|---|---|
| Column | Newcrom R1 | |
| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid | |
| MS-Compatible Mobile Phase | For Mass-Spec applications, phosphoric acid is replaced with formic acid. |
| Applications | Purity analysis, preparative separation of impurities, and pharmacokinetic studies. | |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. chromatographyonline.com For non-volatile compounds like haloacetic acids, a chemical derivatization step is typically required to increase their volatility for GC analysis. emerypharma.com This often involves converting the carboxylic acids into more volatile esters, such as methyl or butyl esters. scispace.comjfda-online.com this compound, being an ester, is amenable to GC-MS analysis, which separates it from other volatile components in a mixture before detection by a mass spectrometer.
The analysis of HAA esters by GC-MS is a well-established procedure, often following protocols similar to US EPA Method 552.2, which involves liquid-liquid extraction and derivatization before GC analysis. scispace.comresearchgate.net The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for both identification and quantification.
Research into the GC-MS analysis of brominated HAA esters has highlighted the potential for thermal decomposition during analysis, particularly at high temperatures in the GC injection port. ntu.edu.tw For instance, studies on tribromoacetic acid methyl ester have shown that it can partially decompose to form dibromoacetic acid methyl ester. ntu.edu.tw This underscores the importance of carefully controlling GC parameters to ensure accurate quantification.
Detailed instrumental conditions are crucial for reproducible results. A typical setup involves a capillary column, such as a DB-5ms, and a programmed temperature gradient to ensure the separation of various components in the mixture. acs.org
Table 1: Example of GC-MS Instrumental Parameters for Haloacetic Acid Ester Analysis
| Parameter | Condition | Source |
|---|---|---|
| Gas Chromatograph | Trace GC coupled to a PolarisQ ion trap MS | acs.org |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm thickness) | acs.org |
| Carrier Gas | Helium at 1.2 mL/min | acs.org |
| Injection Mode | 1.0 µL, splitless | acs.org |
| Inlet Temperature | 250 °C | acs.org |
| Temperature Program | 35 °C (1 min), ramp 10 °C/min to 300 °C, hold 5 min | acs.org |
| Mass Spectrometer | Ion Trap operating in ECNCI mode | acs.org |
| Source Temperature | 95 °C | acs.org |
| Transfer Line Temp. | 275 °C | acs.org |
The sensitivity of GC-MS methods can be very high, with detection limits for some HAA derivatives reaching into the picogram-per-milliliter range in biological samples. nih.gov For water samples, detection limits for derivatized dibromoacetic acid have been reported at 15 µg/dm³. scispace.com
Table 2: Research Findings on Detection and Quantification of Dibromoacetic Acid Derivatives by GC-MS
| Analyte (as Methyl Ester) | Matrix | Method | Detection Limit | Linearity Range | Source |
|---|---|---|---|---|---|
| Dibromoacetic Acid | Water | GC-MS after methylation | 15 µg/dm³ | 30-1500 µg/dm³ | scispace.com |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to identify and quantify components in a liquid mixture. tark-solutions.com It is particularly useful for compounds that are not sufficiently volatile for GC analysis or that are thermally unstable. Temperature control is a significant factor in the HPLC separation process as it influences the interactions between the sample and the stationary phase. tark-solutions.com
For the analysis of this compound and related compounds, reversed-phase HPLC (RP-HPLC) is a common approach. uv.es In this mode, a non-polar stationary phase (like a C18 or C8 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol (B129727). uv.esmdpi.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
The development of an HPLC method involves optimizing several parameters, including the choice of column, mobile phase composition, and flow rate, to achieve the desired separation. ugm.ac.id For instance, a method for separating butyl acetate (B1210297) uses a C18 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The use of core-shell column technology can provide high-resolution separations. mdpi.com
While HPLC is widely used, achieving the very low detection limits required for some environmental monitoring of HAAs can be challenging without coupling the HPLC system to a highly sensitive detector, such as a mass spectrometer (LC-MS). researchgate.netrsc.org An ultra-high performance liquid chromatography-quadrupole-time of flight mass spectrometry (UPLC-Q-tof/MS) method has been developed for the analysis of brominated disinfection by-products. rsc.org This advanced technique offers high sensitivity and selectivity.
Table 3: Example of UPLC-MS Parameters for Brominated Disinfection By-product Analysis
| Parameter | Condition | Source |
|---|---|---|
| Chromatography | UPLC-Q-tof/MS | rsc.org |
| Analyte Class | Brominated Disinfection By-products | rsc.org |
| Linear Range | 0.500–200 µg L⁻¹ | rsc.org |
| Correlation (R²) | 0.999 | rsc.org |
| Limit of Detection (LOD) | 0.0250 ng L⁻¹ | rsc.org |
| Limit of Quantification (LOQ) | 0.0834 ng L⁻¹ | rsc.org |
Validation of an HPLC method ensures its accuracy and precision for quantifying specific analytes. mdpi.com This process is crucial for applications in quality control and regulatory monitoring. The optimization of separation conditions, sometimes assisted by chemometric approaches, is a key stage in developing a robust analytical method. ugm.ac.id
Theoretical and Computational Investigations of Butyl Dibromoacetate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide insights into the geometry, stability, and reactivity of butyl dibromoacetate.
Density Functional Theory (DFT) for Molecular Geometry and EnergyDensity Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be employed to find the most stable three-dimensional arrangement of its atoms—its equilibrium geometry.
The calculation would optimize the bond lengths, bond angles, and dihedral angles to minimize the molecule's total energy. The resulting minimized energy provides a measure of the molecule's thermodynamic stability. A frequency calculation would typically follow the geometry optimization to confirm that the structure is a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
Hypothetical Data Table for Optimized Geometry of this compound (Illustrative)
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C=O | 1.21 |
| C-O (ester) | 1.35 |
| O-C (butyl) | 1.45 |
| C-C (carbonyl) | 1.52 |
| C-Br | 1.95 |
| C-H (dibromo) | 1.09 |
| **Bond Angles (°) ** | |
| O=C-O | 124.0 |
| Br-C-Br | 112.0 |
| C-O-C (ester) | 117.0 |
| Total Energy (Hartree) | -value |
Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
For this compound, the analysis would involve calculating the energies of the HOMO and LUMO. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals would also be visualized to identify the specific atoms involved in potential electron donation or acceptance.
Hypothetical FMO Data for this compound (Illustrative)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 6.7 |
Charge Distribution and Electrostatic Potential MapsUnderstanding how charge is distributed across a molecule is key to predicting its interactions with other molecules. Methods like Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom in this compound.
An electrostatic potential (ESP) map would provide a visual representation of this charge distribution. The ESP map is plotted on the molecule's electron density surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, such as the oxygen atoms of the carbonyl group. Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack, such as the carbonyl carbon and the carbon atom bonded to the two bromine atoms.
Mechanistic Investigations through Computational Modeling
Computational modeling can be used to explore the pathways of chemical reactions involving this compound, providing insights that are often difficult to obtain through experiments alone.
Transition State Elucidation and Reaction Coordinate AnalysisFor a given reaction, such as the hydrolysis of this compound, computational methods can identify the transition state (TS)—the highest energy point along the reaction pathway. Locating the TS structure is critical for understanding the reaction mechanism. A TS is characterized by having exactly one imaginary frequency in a frequency calculation, which corresponds to the motion of the atoms along the reaction coordinate.
Reaction coordinate analysis, often done using Intrinsic Reaction Coordinate (IRC) calculations, would trace the path from the transition state forwards to the products and backwards to the reactants. This confirms that the identified TS correctly connects the intended reactants and products, providing a detailed picture of the atomic rearrangements that occur during the reaction.
Activation Energies and Reaction Rate PredictionsThe activation energy (Ea) of a reaction is the energy difference between the reactants and the transition state. This value is a primary determinant of the reaction rate. By calculating the energies of the reactants, transition state, and products, computational chemistry can provide a quantitative estimate of the activation energy.
Using this activation energy within the framework of Transition State Theory (TST), it is possible to predict the theoretical rate constant for the reaction under specific conditions (temperature and pressure). Comparing these predicted rates with experimental data can validate the proposed reaction mechanism.
Hypothetical Energy Profile Data for a Reaction of this compound (Illustrative)
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +15.2 |
| Products | -5.8 |
| Activation Energy | 15.2 |
Solvent Effects on Reaction Pathways
There are no specific theoretical or computational studies in the public domain that detail the solvent effects on the reaction pathways of this compound. General studies on similar molecules suggest that the polarity of the solvent would likely play a crucial role in the kinetics and thermodynamics of its reactions. For instance, in nucleophilic substitution reactions, polar protic or aprotic solvents can significantly influence the stability of transition states and intermediates, thereby affecting the reaction rate and mechanism. However, without specific computational models for this compound, any discussion remains speculative.
Conformational Analysis and Molecular Dynamics Simulations
Detailed conformational analysis and molecular dynamics simulations are powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules. Unfortunately, no such studies have been published specifically for this compound.
Rotational Barriers Around Ester and C-C Bonds
The rotational barriers around the ester and carbon-carbon single bonds are critical for determining the conformational preferences of this compound. These barriers are influenced by steric hindrance and electronic effects. While computational methods such as Density Functional Theory (DFT) could be employed to calculate these energy barriers, no such calculations for this compound have been reported in the scientific literature.
Dynamic Behavior in Various Environments
Molecular dynamics simulations can provide insights into the dynamic behavior of this compound in different environments, such as in various solvents or at different temperatures. These simulations could reveal how the molecule flexes, rotates, and interacts with its surroundings over time. The absence of such studies means that the dynamic properties of this compound at the atomic level remain uncharacterized.
Environmental Transformation and Degradation Pathways of Butyl Dibromoacetate
Hydrolytic Degradation Mechanisms in Aquatic Systems
Hydrolysis is a primary mechanism for the transformation of Butyl dibromoacetate in water. This chemical reaction involves the interaction of the compound with water, leading to the cleavage of the ester bond. ecfr.govacademicjournals.org
The rate of hydrolysis of carboxylic acid esters like this compound is significantly influenced by the pH of the surrounding water. science.gov Generally, ester hydrolysis can be catalyzed by both acids and bases. epa.gov
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the hydrolysis rate is accelerated, though for many esters, this process becomes significant only at very low pH levels (pH 2 or lower). epa.gov
Neutral Hydrolysis: In the neutral pH range (approximately pH 7), hydrolysis occurs at a baseline rate. epa.gov
Base-Catalyzed Hydrolysis: In alkaline conditions (high pH), the hydrolysis rate increases substantially. science.govepa.gov The hydroxide (B78521) ion is a more effective nucleophile than water, leading to a more rapid breakdown of the ester. epa.gov
The following table illustrates the general pH dependence of ester hydrolysis rates.
| pH Condition | Relative Hydrolysis Rate | Dominant Mechanism |
| Acidic (e.g., pH 3) | Moderate | Acid-Catalyzed |
| Neutral (pH 7) | Slow | Neutral Hydrolysis |
| Alkaline (e.g., pH 11) | Fast | Base-Catalyzed |
This table provides a generalized representation of hydrolysis rates for carboxylic acid esters based on established chemical principles.
The hydrolysis of this compound results in the breaking of the ester linkage, yielding two primary degradation products: Dibromoacetic acid and Butanol. epa.govscbt.com This reaction is a fundamental characteristic of ester hydrolysis. epa.gov The formation of these products is a crucial aspect of understanding the environmental impact of the parent compound, as the degradation products themselves have distinct chemical properties and environmental fates. nih.gov
Photolytic Degradation Studies
Photolysis, or the degradation of a chemical by light, represents another significant environmental transformation pathway for organic compounds. taylorandfrancis.compharmaguideline.com This process can occur through direct absorption of light by the compound or indirectly through the action of other light-activated molecules. taylorandfrancis.com
Direct photolysis occurs when a molecule absorbs light energy, leading to an excited state that can result in the cleavage of chemical bonds. taylorandfrancis.comresearchgate.net For this compound to undergo direct photolysis, it must be capable of absorbing light in the UV or visible spectrum of sunlight that reaches the Earth's surface. taylorandfrancis.com The efficiency of this process depends on the light intensity and the quantum yield of the reaction (the number of molecules transformed per photon absorbed). taylorandfrancis.com
Indirect photolysis involves the presence of photosensitizers, which are substances that absorb light and then transfer that energy to other molecules, like this compound, or generate reactive oxygen species that in turn degrade the target compound. nih.govacs.orgresearchgate.net Common environmental photosensitizers found in sunlit surface waters include dissolved organic matter, such as humic and fulvic acids. nih.gov These substances can produce highly reactive species like hydroxyl radicals and singlet oxygen upon absorbing sunlight, which can then react with and degrade this compound. nih.gov
The table below outlines key factors influencing the photolytic degradation of organic compounds.
| Factor | Description | Influence on Degradation |
| Light Intensity | The amount of light energy available. | Higher intensity generally leads to faster degradation. taylorandfrancis.com |
| Wavelength | The specific wavelengths of light present. | Degradation only occurs if the compound absorbs the available light. |
| Photosensitizers | Presence of substances like humic acids. | Can significantly increase degradation rates through indirect photolysis. nih.gov |
| Water Matrix | Presence of other dissolved or suspended materials. | Can inhibit photolysis by scattering light or quenching reactive species. umweltbundesamt.de |
This table summarizes general factors affecting photolytic degradation based on established photochemical principles.
Biodegradation in Environmental Matrices (Excluding Ecotoxicity)
Biodegradation is the breakdown of organic substances by living organisms, primarily microorganisms. rjptonline.orgdcu.ie This process is a critical pathway for the removal of many organic chemicals from the environment.
The ester linkage in this compound makes it potentially susceptible to enzymatic hydrolysis by a wide range of microorganisms. dcu.ie The initial step in the biodegradation of such esters is often the cleavage of the ester bond, a reaction analogous to chemical hydrolysis, resulting in the formation of an alcohol and a carboxylic acid. dcu.ie In the case of this compound, this would yield Butanol and Dibromoacetic acid. dcu.ie
Research on similar compounds suggests that the biodegradability can be influenced by the specific structure of the molecule. dcu.ie The presence of halogen atoms, such as bromine in Dibromoacetic acid, can affect the subsequent breakdown of this intermediate product. Some microorganisms have been shown to utilize haloacetic acids as a carbon source. nih.gov
The potential for biodegradation in various environmental settings is summarized below.
| Environmental Matrix | Biodegradation Potential | Key Considerations |
| Soil | Likely | Dependent on microbial population, moisture, and nutrient availability. |
| Surface Water | Likely | Influenced by microbial density, temperature, and oxygen levels. dcu.ie |
| Sediment | Possible | May occur under both aerobic and anaerobic conditions, though rates can vary. |
This table provides a qualitative assessment of biodegradation potential based on the chemical structure of this compound and general principles of microbial degradation of esters.
Aerobic and Anaerobic Degradation Pathways
The degradation of this compound in the environment is influenced by the presence or absence of oxygen.
Aerobic Degradation: Under aerobic conditions, the primary degradation pathway for haloacetic acid esters like this compound is initiated by microbial activity. The process generally involves a hydrolysis-oxidation pathway. The ester bond is cleaved, followed by further degradation of the resulting components. For structurally similar compounds like tert-butyl bromoacetate (B1195939), the aerobic biodegradation half-life in water is estimated to be between 677 and 4320 hours. The degradation of the resulting bromoacetic acid can be slow and may require the presence of acclimatized microbial populations. The general aerobic degradation pathway for alkanes, which form the butyl portion of the molecule, involves the addition of molecular oxygen by oxygenase enzymes, forming alcohols that are further oxidized to fatty acids and eventually mineralized to carbon dioxide and water.
Anaerobic Degradation: In the absence of oxygen, this compound can also undergo biodegradation. For tert-butyl bromoacetate, the anaerobic biodegradation half-life is estimated to be significantly longer than the aerobic half-life, ranging from 2,400 to 12,000 hours. The anaerobic degradation of aromatic compounds, which shares some principles with the degradation of halogenated compounds, often involves a series of reduction reactions catalyzed by microbial enzymes. While specific pathways for this compound are not extensively detailed in the literature, the general mechanism for anaerobic degradation of similar compounds involves reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom. This process can be cometabolic, meaning it occurs in the presence of a primary substrate that the microorganisms use for energy.
A summary of the estimated biodegradation half-lives for a related compound, tert-butyl bromoacetate, is provided below.
| Degradation Type | Half-life (hours) |
| Aerobic (Low Estimate) | 677 |
| Aerobic (High Estimate) | 4320 |
| Anaerobic (Low Estimate) | 2400 |
| Anaerobic (High Estimate) | 12000 |
Identification of Stable Metabolites
The breakdown of this compound results in the formation of several intermediate compounds, some of which may persist in the environment. The initial and most significant degradation step is the hydrolysis of the ester linkage.
This hydrolysis reaction yields Bromoacetic acid and Butanol .
Bromoacetic Acid : This metabolite is a haloacetic acid and its environmental fate is of interest. Bromoacetic acid itself can be subject to further degradation, although it can be persistent under certain conditions. Studies on its thermal degradation suggest a half-life of years at typical environmental temperatures. Its biodegradation is possible but often requires specific, acclimatized microbial communities.
Butanol : This alcohol is generally considered to be readily biodegradable in the environment. It can be utilized by a wide range of microorganisms as a carbon and energy source, ultimately being degraded to carbon dioxide and water under aerobic conditions.
Therefore, Bromoacetic acid is considered the more stable of the initial metabolites resulting from the hydrolysis of this compound.
Sorption and Volatilization Processes in Environmental Compartments
The distribution of this compound in the environment is heavily influenced by its tendency to attach to solid particles and to escape into the atmosphere.
Adsorption to Soil and Sediment Particles
The adsorption of organic compounds to soil and sediment is a critical process that affects their mobility and bioavailability. This process is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates a greater tendency for the chemical to bind to soil and sediment particles, reducing its mobility in water.
For tert-butyl bromoacetate, a structurally similar compound, the estimated Koc value is 36.9. This relatively low value suggests that this compound would have moderate to high mobility in soil and is less likely to be strongly adsorbed to soil and sediment particles, particularly those with low organic carbon content. The adsorption process is influenced by the organic matter and clay content of the soil.
| Parameter | Estimated Value | Reference |
| Soil Organic Carbon-Water Partition Coefficient (Koc) | 36.9 |
Henry's Law Constant and Atmospheric Fate Modeling
The tendency of a chemical to volatilize from water into the air is described by its Henry's Law Constant. A higher Henry's Law Constant indicates a greater potential for volatilization.
An estimated Henry's Law constant for sec-butyl acetate (B1210297) is approximately 1.91 x 10⁻⁴ atm·m³/mol. Given the structural similarity, the value for this compound is expected to be in a similar range. A Henry's Law constant in this range suggests a moderate potential for volatilization from water surfaces.
Once in the atmosphere, the fate of this compound is primarily governed by its reaction with photochemically-produced hydroxyl radicals. For the related compound tert-butyl bromoacetate, the atmospheric photooxidation half-life is estimated to be between 34.5 and 785 hours. This indicates that this compound is likely to be degraded in the atmosphere over a period of days to weeks.
| Parameter | Estimated Value | Reference |
| Henry's Law Constant (for sec-butyl acetate) | 1.91 x 10⁻⁴ atm·m³/mol | |
| Atmospheric Photooxidation Half-life (for tert-butyl bromoacetate) | 34.5 - 785 hours |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Selectivity and Atom Economy
The traditional synthesis of alkyl dibromoacetates often involves the bromination of the corresponding acetate (B1210297) or bromoacetate (B1195939), which can present challenges in terms of selectivity and the use of hazardous brominating agents. A key area of future research lies in the development of more sophisticated and sustainable synthetic routes.
One promising approach is the direct catalytic dibromination of butyl acetate using milder and more selective brominating agents. Research into novel catalytic systems, potentially involving transition metals or organocatalysts, aims to achieve high yields of butyl dibromoacetate while minimizing the formation of monobrominated or other side products. Such advancements would not only improve the efficiency of the synthesis but also align with the principles of green chemistry by reducing waste and avoiding harsh reaction conditions.
Furthermore, enhancing the atom economy of reactions utilizing this compound is a critical goal. This involves designing synthetic transformations where a greater proportion of the atoms from the starting materials are incorporated into the final product. For instance, developing one-pot, multi-component reactions that use this compound to construct complex molecular architectures would represent a significant step forward in synthetic efficiency.
Exploration of this compound in Asymmetric Synthesis
The presence of a prochiral center in the dibromoacetate moiety makes this compound an intriguing substrate for asymmetric synthesis. Future research is expected to increasingly focus on the development of catalytic methods for the enantioselective transformation of this compound. This could involve the use of chiral catalysts to selectively replace one of the bromine atoms, leading to the formation of chiral monobromoesters, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Another area of exploration is the use of this compound in asymmetric catalysis, where it could serve as a precursor to chiral ligands or catalysts. The design and synthesis of novel chiral structures derived from this compound could lead to new catalytic systems with unique reactivity and selectivity profiles.
Design of New Reagents and Catalysts Utilizing Dibromoacetate Moieties
The dibromoacetate functional group possesses a unique electronic and steric profile that can be harnessed in the design of new chemical reagents and catalysts. The two bromine atoms can act as leaving groups in nucleophilic substitution reactions or participate in radical processes.
Future work will likely involve the strategic modification of the this compound structure to create tailored reagents for specific synthetic challenges. For example, by incorporating the dibromoacetate moiety into larger molecular frameworks, it may be possible to develop new classes of cross-linking agents, surface modifiers, or initiators for controlled polymerization reactions.
In catalysis, dibromoacetate-containing ligands could offer new steric and electronic properties for tuning the activity and selectivity of metal catalysts. The development of such catalysts could enable new types of chemical transformations that are currently difficult to achieve.
Advanced Applications in Materials Science beyond Polymerization
While this compound has found utility as an initiator in atom transfer radical polymerization (ATRP), its potential applications in materials science extend far beyond this role. The ability of the dibromoacetate group to undergo a variety of chemical transformations makes it a versatile functional handle for modifying the properties of materials.
One emerging area of research is the use of this compound in the surface functionalization of nanoparticles, quantum dots, and other nanomaterials. By attaching the dibromoacetate moiety to the surface of these materials, it becomes possible to introduce a wide range of other functional groups through subsequent chemical reactions, thereby tailoring the material's properties for specific applications in electronics, sensing, and biomedicine.
Another potential application lies in the development of novel functional materials, such as self-healing polymers or responsive hydrogels. The dibromoacetate group could be incorporated into the material's structure as a latent reactive site, which can be triggered by an external stimulus (e.g., light, heat, or a specific chemical) to initiate a cross-linking or degradation process.
Integration of Computational Chemistry for Predictive Synthesis and Reactivity
Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. The application of these methods to this compound can provide valuable insights into its reactivity and guide the development of new synthetic methods and applications.
Density functional theory (DFT) calculations, for example, can be used to model the reaction mechanisms of transformations involving this compound, helping to explain observed selectivities and predict the outcomes of new reactions. Computational screening of potential catalysts for asymmetric transformations of this compound could significantly accelerate the discovery of new and effective catalytic systems.
Furthermore, molecular dynamics simulations can be employed to study the behavior of this compound at interfaces and within complex material systems. This can aid in the rational design of new materials with desired properties and provide a deeper understanding of the structure-property relationships.
Investigation of this compound in Flow Chemistry Systems
Flow chemistry, which involves conducting chemical reactions in continuous-flow reactors, offers several advantages over traditional batch processing, including improved safety, better process control, and easier scalability. The investigation of this compound in flow chemistry systems represents a significant trend for future research.
The use of flow reactors could enable the safe and efficient synthesis of this compound itself, particularly if hazardous reagents or exothermic reactions are involved. Additionally, many of the synthetic transformations that utilize this compound, such as nucleophilic substitutions or radical reactions, are well-suited for implementation in flow systems.
The integration of in-line analytical techniques with flow reactors would allow for real-time monitoring and optimization of reaction conditions, leading to higher yields and purities. The development of robust and scalable flow processes for the synthesis and application of this compound will be a key enabler for its wider adoption in industrial settings.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for quantifying butyl dibromoacetate in experimental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity and specificity for halogenated compounds. Calibration standards should be prepared in acetonitrile or tert-butyl methyl ether at concentrations ranging from 25 µg/mL to 2,000 µg/mL, as validated in analytical workflows . For trace analysis, coupling with solid-phase microextraction (SPME) improves detection limits. Ensure instrument parameters (e.g., column type, ionization mode) are optimized to distinguish this compound from structurally similar esters like methyl dibromoacetate .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store in airtight containers under refrigeration (2–8°C) to minimize degradation. Degradation products may form hazardous byproducts over time .
- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid prolonged skin contact due to potential halogenated ester toxicity .
- Disposal : Follow federal/state regulations for halogenated waste. Neutralize residual compound with alkaline hydrolysis (e.g., 10% NaOH) before disposal .
Q. How can researchers optimize the synthesis of this compound to achieve high purity?
- Methodological Answer :
- Reaction Conditions : Use dibromoacetic acid and n-butanol in a molar ratio of 1:1.2, with sulfuric acid as a catalyst (1–2% w/w). Reflux at 80–90°C for 4–6 hours under nitrogen to prevent oxidation .
- Purification : Perform liquid-liquid extraction with dichloromethane and water, followed by fractional distillation (boiling point ~150–160°C). Verify purity via GC-MS or NMR, targeting ≥98% purity for experimental reproducibility .
Advanced Research Questions
Q. How should researchers address discrepancies in reported reaction kinetics of this compound under varying catalytic conditions?
- Methodological Answer :
- Contradiction Analysis : Compare studies using Arrhenius plots to identify temperature-dependent rate inconsistencies. For example, discrepancies between homogeneous (e.g., H₂SO₄) and heterogeneous (e.g., zeolite) catalysts may arise from surface adsorption effects.
- Experimental Design : Conduct controlled kinetic trials with standardized substrate concentrations (e.g., 0.1–1.0 M) and replicate measurements. Use statistical tools (e.g., ANOVA) to assess significance of catalytic efficiency variations .
Q. What methodologies are appropriate for investigating the environmental degradation pathways of this compound in aquatic systems?
- Methodological Answer :
- Hydrolysis Studies : Monitor pH-dependent degradation (pH 5–9) at 25°C using HPLC-UV. Identify brominated byproducts (e.g., dibromoacetic acid) via high-resolution MS .
- Photolysis : Exclude aqueous solutions to UV light (254 nm) and analyze degradation products. Compare with dark controls to isolate photolytic pathways .
- Ecotoxicity Assessment : Use Daphnia magna or algal bioassays to quantify LC₅₀ values, correlating degradation intermediates with toxicity thresholds .
Q. How can computational modeling be integrated with experimental data to elucidate the reaction mechanisms of this compound?
- Methodological Answer :
- DFT Calculations : Model nucleophilic substitution (Sₙ2) pathways using Gaussian or ORCA software. Compare activation energies with experimental kinetic data to validate mechanistic hypotheses .
- Hybrid Workflows : Combine molecular dynamics simulations (e.g., GROMACS) with experimental NMR shifts to predict solvent effects on reaction intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
